5-O-a-L-Arabinofuranosyl-L-arabinose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

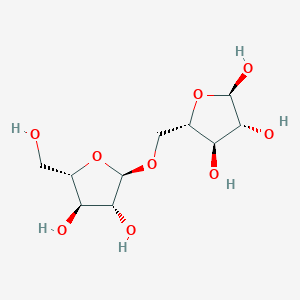

5-O-α-L-Arabinofuranosyl-L-arabinose: is a glycoside compound, specifically a disaccharide, consisting of two arabinose molecules linked together. Arabinose is a five-carbon sugar that is commonly found in plant cell walls, particularly in hemicelluloses like arabinoxylans. This compound is significant in the study of plant biochemistry and has various applications in biotechnology and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-α-L-Arabinofuranosyl-L-arabinose typically involves enzymatic methods using α-L-arabinofuranosidases. These enzymes catalyze the hydrolysis of arabinose-containing polysaccharides to release arabinose units. The specific conditions for the enzymatic reactions include optimal pH, temperature, and the presence of cofactors that enhance enzyme activity .

Industrial Production Methods: Industrial production of 5-O-α-L-Arabinofuranosyl-L-arabinose can be achieved through the bioconversion of agricultural biomass. This process involves the use of microbial α-L-arabinofuranosidases to break down hemicelluloses in plant materials, such as cereals, into monosaccharides and oligosaccharides. The enzymatic hydrolysis is often combined with chemical pretreatment to improve the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-O-α-L-Arabinofuranosyl-L-arabinose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by α-L-arabinofuranosidases, which cleave the glycosidic bonds under mild acidic or neutral pH conditions.

Oxidation: Can be oxidized using reagents like periodate, which cleaves vicinal diols to form aldehydes.

Glycosylation: Involves the addition of glycosyl groups to form more complex oligosaccharides, typically using glycosyltransferases

Major Products: The major products formed from these reactions include monosaccharides like arabinose and various oligosaccharides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Complex Carbohydrates

- 5-O-α-L-Arabinofuranosyl-L-arabinose serves as a model compound for studying glycosidic bond formation and cleavage. It is utilized in synthesizing complex carbohydrates, which are essential for understanding plant polysaccharide structures and functions.

Chemical Reactions

- The compound undergoes several chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are catalyzed by specific enzymes such as α-L-arabinofuranosidases, which facilitate the breakdown of polysaccharides into simpler sugars.

| Reaction Type | Enzyme/Catalyst | Products |

|---|---|---|

| Hydrolysis | α-L-arabinofuranosidases | Monosaccharides (e.g., arabinose) |

| Oxidation | Periodate | Aldehydes |

| Glycosylation | Glycosyltransferases | Oligosaccharides |

Biological Applications

Metabolism Studies

- In biological research, 5-O-α-L-Arabinofuranosyl-L-arabinose is instrumental in studying the metabolism of arabinose in plants and microorganisms. It acts as a substrate for enzymes that degrade plant cell walls, providing insights into plant biochemistry and microbial interactions .

Health Benefits

- Recent studies have highlighted the potential health benefits of L-arabinose derivatives. Oligo(1→5)-α-L-arabinofuranosides have been linked to immunological activities and may serve as dietary supplements to improve gut health . Additionally, L-arabinose has shown promise in selectively inhibiting intestinal sucrase, which could be beneficial in managing metabolic disorders .

Medical Applications

Drug Delivery Systems

- The biocompatibility and biodegradability of 5-O-α-L-Arabinofuranosyl-L-arabinose make it a candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance therapeutic efficacy while minimizing side effects.

Cancer Research

- Research indicates that arabinose compounds may influence galectin-3 interactions, a protein implicated in cancer progression. This suggests potential applications in cancer therapy by modulating immune responses or enhancing drug targeting mechanisms .

Industrial Applications

Food Industry

- In the food sector, 5-O-α-L-Arabinofuranosyl-L-arabinose is utilized to improve the texture and stability of food products. Its properties can enhance the mouthfeel and shelf-life of various food items.

Biofuels and Bioplastics

- The compound is also explored for its role in producing biofuels and bioplastics from renewable biomass sources. By breaking down hemicelluloses into fermentable sugars, it contributes to sustainable energy solutions.

Case Studies

- Health Effects of L-Arabinose

- Enzymatic Hydrolysis for Biofuel Production

Wirkmechanismus

The mechanism of action of 5-O-α-L-Arabinofuranosyl-L-arabinose involves its hydrolysis by α-L-arabinofuranosidases, which cleave the glycosidic bonds to release arabinose units. These enzymes accelerate the hydrolysis of glycosidic bonds by more than 10^17 fold, making them highly efficient catalysts. The released arabinose can then be utilized by microorganisms for various metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Arabinoxylan: A hemicellulose consisting of a linear backbone of β-1,4-linked xylose residues with α-L-arabinofuranosyl side chains.

Arabinogalactan: A polysaccharide composed of arabinose and galactose units.

Oat Spelt Xylan: A type of xylan with arabinose side chains

Uniqueness: 5-O-α-L-Arabinofuranosyl-L-arabinose is unique due to its specific glycosidic linkage and its role as a disaccharide model for studying the enzymatic hydrolysis of arabinose-containing polysaccharides. Its applications in various fields, from biotechnology to medicine, highlight its versatility and importance in scientific research .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O9/c11-1-3-5(12)8(15)10(19-3)17-2-4-6(13)7(14)9(16)18-4/h3-16H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANDMAIZTZRPTQ-GJAWKPGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.